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Compound of Interest

Compound Name:
5-Chloro-2-

(trifluoromethoxy)benzamide

CAS No.: 1092461-18-1

Cat. No.: B1398620

Get Quote

Properties, Synthesis, and Medicinal Chemistry
Applications[1]
Executive Summary
5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 1092461-18-1) is a disubstituted benzamide

derivative characterized by the presence of a lipophilic trifluoromethoxy (-OCFngcontent-ng-

c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) group ortho to the amide functionality. This molecule represents a critical scaffold in medicinal
chemistry, leveraging the "super-lipophilic" nature of the -OCF

group to enhance membrane permeability and metabolic stability compared to its methoxy
analogs. This guide details its physicochemical profile, validated synthetic routes, and reactivity
patterns for researchers in drug discovery and process chemistry.
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The molecule features a benzene ring substituted at the 1, 2, and 5 positions. The electronic

interplay between the electron-withdrawing amide and trifluoromethoxy groups creates a

unique electrostatic landscape.

Property Value / Description

IUPAC Name 5-Chloro-2-(trifluoromethoxy)benzamide

CAS Number 1092461-18-1

Molecular Formula

C

H

ClF

NO

Molecular Weight 239.58 g/mol

Physical State White to off-white solid powder

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Low

water solubility

LogP (Predicted)
~2.5 – 2.8 (High lipophilicity due to -OCF

)

pKa (Amide) ~15-16 (Weakly acidic N-H)

H-Bond Donors/Acceptors
1 Donor / 4 Acceptors (Amide O, Ether O, F

atoms)

Structural Analysis
Ortho-Effect: The bulky -OCFngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

group at the 2-position exerts significant steric pressure on the amide group, forcing it out of
coplanarity with the aromatic ring. This "twisted" conformation can be exploited in drug
design to lock bioactive conformations.
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Electronic Deactivation: Both the -Cl and -OCFngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

groups are electron-withdrawing by induction, making the aromatic ring electron-deficient
and resistant to oxidative metabolism.

Synthetic Pathways
The synthesis of 5-Chloro-2-(trifluoromethoxy)benzamide typically proceeds via the

activation of its corresponding benzoic acid precursor.[1] Direct electrophilic substitution on the

benzamide is avoided due to the deactivating nature of the substituents.

Primary Synthetic Route: Acid Chloride Activation
This is the most reliable laboratory-scale method, ensuring high purity and yield.[1]

Precursor: 5-Chloro-2-(trifluoromethoxy)benzoic acid.[1]

Activation: Conversion to the acid chloride using Thionyl Chloride (SOCl

) or Oxalyl Chloride.

Amidation: Nucleophilic acyl substitution with aqueous or gaseous Ammonia.

Workflow Diagram (DOT)
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Process Parameters

5-Chloro-2-(trifluoromethoxy)
benzoic acid

Acid Chloride
Intermediate

Activation

SOCl2 / DMF (cat.)
Reflux, 2h

5-Chloro-2-(trifluoromethoxy)
benzamide

Amidation

NH3 (aq) or NH3 (g)
0°C to RT

Anhydrous Conditions

Exothermic Quench

Click to download full resolution via product page

Caption: Step-wise synthesis from the benzoic acid precursor via acid chloride activation.

Alternative Route: Nitrile Hydrolysis[1]
Precursor: 5-Chloro-2-(trifluoromethoxy)benzonitrile.[1]

Reagents: H

O

/ NaOH (Radziszewski reaction) or concentrated H

SO

.

Note: This route is preferred if the nitrile is available, as it avoids the handling of corrosive

thionyl chloride.
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Reactivity & Transformations
Researchers utilize this scaffold as a stable core for further diversification.

Amide Functionalization
Dehydration: Treatment with POClngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

or SOCl

converts the amide back to the nitrile (5-Chloro-2-(trifluoromethoxy)benzonitrile).

Hoffman Rearrangement: Reaction with Brngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

/NaOH yields the corresponding aniline (5-Chloro-2-(trifluoromethoxy)aniline), a valuable
intermediate for urea or sulfonamide synthesis.

Aromatic Substitution (EAS)
The ring is highly deactivated.

Electrophilic Attack: If forced (e.g., nitration), substitution is predicted to occur at the C6

position (ortho to the Chlorine, para to the -OCF

group), as the C3 position is sterically crowded between the amide and the -OCF

.

Medicinal Chemistry Applications
The Trifluoromethoxy Advantage
The -OCFngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-

inserted">

group is often termed a "super-halogen" or "super-ether" in drug design.

Metabolic Stability: Unlike a methoxy (-OCHngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">
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) group, the -OCF

group cannot undergo O-dealkylation by Cytochrome P450 enzymes due to the strength of
the C-F bonds and the lack of abstractable protons.

Lipophilicity: It significantly increases LogP (ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

vs

), improving blood-brain barrier (BBB) penetration.

Conformational Locking: The size of the -OCF

group restricts rotation, potentially locking the pharmacophore in an active conformation for
receptor binding.

Target Classes
Kinase Inhibitors: Used as a solvent-exposed tail to modulate solubility.[1]

Ion Channel Modulators: The electronegative fluorine atoms can interact with specific

residues in the channel pore.

Safety & Handling Protocol
Hazard Classification (GHS):

Signal Word: Warning

H315: Causes skin irritation.[1][2][3]

H319: Causes serious eye irritation.[1][2][3]

H335: May cause respiratory irritation.[1][3]

Handling Procedures:

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling

the powder outside a fume hood.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible,

though the amide is generally air-stable.

Spill: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues before

disposal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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